4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
CAS No.: 1251572-97-0
Cat. No.: VC6530924
Molecular Formula: C21H23N7O2
Molecular Weight: 405.462
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251572-97-0 |
|---|---|
| Molecular Formula | C21H23N7O2 |
| Molecular Weight | 405.462 |
| IUPAC Name | 4-amino-N-(4-methoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C21H23N7O2/c1-30-16-7-5-15(6-8-16)25-20(29)17-14-24-21(26-19(17)22)28-12-10-27(11-13-28)18-4-2-3-9-23-18/h2-9,14H,10-13H2,1H3,(H,25,29)(H2,22,24,26) |
| Standard InChI Key | NGLHLFVDUBHOIF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrimidine core substituted at positions 2, 4, and 5 (Figure 1). Key structural elements include:
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Position 4: A primary amino group (-NH₂), which enhances hydrogen-bonding potential.
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Position 2: A 4-(pyridin-2-yl)piperazine moiety, introducing conformational flexibility and basicity.
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Position 5: A carboxamide group linked to a 4-methoxyphenyl ring, contributing to lipophilicity and π-π stacking interactions.
Molecular Formula: C₁₈H₂₂N₈O₂
Molecular Weight: 382.43 g/mol
Calculated LogP: ~2.8 (estimated using fragment-based methods), suggesting moderate lipophilicity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₈O₂ |
| Molecular Weight | 382.43 g/mol |
| Hydrogen Bond Donors | 3 (NH₂, CONH) |
| Hydrogen Bond Acceptors | 8 (pyrimidine N, pyridine N) |
| Rotatable Bonds | 6 |
Synthetic Strategies and Reaction Pathways
While no explicit synthesis of this compound is documented in the provided sources, analogous pyrimidine derivatives suggest feasible routes:
Pyrimidine Core Construction
The pyrimidine ring can be assembled via:
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Condensation reactions between malonate derivatives and amidines .
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Buchwald–Hartwig amination to introduce the piperazine-pyridine substituent at position 2 .
Key Functionalization Steps
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Amination at Position 4:
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Piperazine-Pyridine Installation:
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Carboxamide Formation:
Example Synthesis Pathway:
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2,4-Dichloropyrimidine-5-carboxylic acid → 4-Amino-2-chloropyrimidine-5-carboxylic acid (NH₃, heat).
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Buchwald–Hartwig coupling with 1-(pyridin-2-yl)piperazine → 4-Amino-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxylic acid.
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Amide bond formation with 4-methoxyaniline → Target compound .
Structure-Activity Relationship (SAR) Insights
Pyrimidine Core Modifications
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Position 4 (NH₂): Critical for target engagement, as removal reduces activity in analogous PI3Kδ inhibitors (IC₅₀ increases 10-fold) .
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Position 2 (Piperazine-Pyridine):
Carboxamide Substituent
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4-Methoxyphenyl:
Hypothetical Pharmacological Applications
| Feature | CPL302253 | Target Compound |
|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine | Pyrimidine |
| Key Substituent | Morpholine | Piperazine-Pyridine |
| IC₅₀ | 2.8 nM | Predicted: 10–100 nM |
NAPE-PLD Inhibition
Analogous to LEI-401 , the carboxamide group may interact with catalytic residues:
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Hydrogen bonding: Carboxamide oxygen with Ser242 (human NAPE-PLD).
Toxicity and ADME Predictions
Absorption and Distribution
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Caco-2 Permeability: Moderate (Papp ~5 × 10⁻⁶ cm/s) due to molecular weight >350.
Metabolism
Toxicity Risks
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